2-(Bromomethyl)prop-2-enenitrile
Description
2-(Bromomethyl)prop-2-enenitrile is an α,β-unsaturated nitrile compound characterized by a bromomethyl (-CH₂Br) substituent attached to a prop-2-enenitrile backbone (CH₂=C(CN)-). This structure confers unique reactivity due to the electron-withdrawing cyano group and the halogenated methyl moiety, making it a versatile intermediate in organic synthesis. Key applications likely include participation in nucleophilic substitutions, cycloadditions, and polymer chemistry, though further experimental validation is required .
Properties
IUPAC Name |
2-(bromomethyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN/c1-4(2-5)3-6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTRHMIYRJIYSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CBr)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17200-53-2 | |
| Record name | 2-(bromomethyl)prop-2-enenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)prop-2-enenitrile typically involves the bromination of allyl cyanide. The reaction is carried out using bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the exothermic nature of the bromination process .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of allyl cyanide and bromine into a reactor, with efficient cooling systems to manage the heat generated during the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)prop-2-enenitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted acrylonitriles.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.
Polymerization: The presence of the nitrile group allows for polymerization reactions, leading to the formation of polyacrylonitriles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Addition Reactions: Reagents such as Grignard reagents or organolithium compounds are used under anhydrous conditions to prevent hydrolysis.
Polymerization: Initiators such as azobisisobutyronitrile or benzoyl peroxide are used to initiate the polymerization process.
Major Products Formed:
Substituted Acrylonitriles: Formed through nucleophilic substitution reactions.
Polyacrylonitriles: Formed through polymerization reactions.
Scientific Research Applications
2-(Bromomethyl)prop-2-enenitrile finds applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes and developing new bioconjugates.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)prop-2-enenitrile primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The nitrile group can also participate in various addition reactions, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison of Selected Acrylonitrile Derivatives
Key Findings :
- Electron-Withdrawing Groups: Bromine substituents (e.g., in bromophenyl derivatives) enhance electrophilicity at the α,β-unsaturated site, facilitating Michael additions or polymerizations . In contrast, electron-donor groups like diphenylamino moieties promote intramolecular charge transfer (ICT), as seen in the optical properties of compound I from .
- Solid-State Behavior : Crystal packing and π-π interactions vary significantly. For example, bromophenyl derivatives exhibit size-dependent emissions due to exciton coupling, whereas pyridyl-substituted analogs show conformational flexibility (anti/syn) influenced by solvent interactions .
Biological Activity
2-(Bromomethyl)prop-2-enenitrile, also known as α-(bromomethyl)acrylonitrile, is an organic compound with the molecular formula C₄H₄BrN. It is characterized by a bromomethyl group attached to a prop-2-enenitrile moiety, which enhances its versatility in organic synthesis. This compound exists as a colorless to pale yellow liquid and is primarily utilized as an intermediate in various chemical reactions. Despite its potential applications, specific data regarding its biological activity remains limited.
Synthesis and Characterization
The synthesis of this compound typically involves the bromination of allyl cyanide using bromine in solvents like carbon tetrachloride or chloroform under controlled conditions. Characterization techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound.
Biological Activity Overview
While direct studies on the biological activity of this compound are scarce, compounds with similar functional groups often exhibit notable biological effects. The presence of a reactive bromine atom suggests potential interactions with biological nucleophiles, which may lead to cytotoxicity or other biological effects. The following sections summarize the potential biological activities based on structural similarities and theoretical implications.
1. Cytotoxicity
The reactivity of the bromomethyl group allows for nucleophilic substitution reactions, which can lead to cytotoxic effects in certain cellular environments. This is particularly relevant in the context of developing anticancer agents where such reactivity could be exploited to target cancer cells selectively.
2. Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties. For example, compounds containing bromine or nitrile groups have been studied for their effectiveness against various bacteria and fungi. The potential for this compound to exhibit antimicrobial properties warrants further investigation.
3. Antiviral Properties
Research into related nitriles has shown antiviral activity, suggesting that this compound could also possess similar effects against viral pathogens. The mechanism may involve interference with viral replication or entry into host cells.
The mechanism by which this compound exerts its biological effects likely involves the formation of reactive intermediates that can interact with cellular macromolecules such as proteins and nucleic acids. The bromine atom's ability to participate in halogen bonding may enhance binding affinity to specific targets within cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
